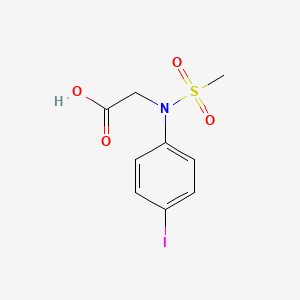

N-(4-iodophenyl)-N-(methylsulfonyl)glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-iodophenyl)-N-(methylsulfonyl)glycine, also known as NMDA receptor antagonist, is a chemical compound that has been extensively researched for its potential applications in the field of neuroscience. It is a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity, learning, and memory. In

Aplicaciones Científicas De Investigación

Solvation and Arylsulfonylation

The solvation properties of N-(4-iodophenyl)-N-(methylsulfonyl)glycine have facilitated the N-chemoselective arylsulfonylation of tyrosine and (4-hydroxyphenyl)glycine methyl esters without protecting the phenolic hydroxy group. This process demonstrates its utility in organic synthesis, particularly in achieving good yields and chemoselectivity in transformations of amino acid derivatives. The specific solvation by DMF significantly enhances the chemoselectivity of the N-substitution, showcasing the compound's importance in selective organic transformations (Penso, Albanese, Landini, Lupi, & Tricarico, 2003).

Glycine Transporter-1 (GlyT1) Inhibition

In the realm of neuropharmacology, derivatives of N-(4-iodophenyl)-N-(methylsulfonyl)glycine have been explored as glycine transporter-1 (GlyT1) inhibitors. These studies are pivotal for understanding the compound's potential in modulating neurotransmitter systems, particularly in conditions where glycine reuptake inhibition could be therapeutically beneficial. The design and synthesis of specific inhibitors derived from this compound underscore its significance in the development of new pharmacological agents (Lindsley et al., 2006).

Post-Polymerization Functionalization

N-(4-iodophenyl)-N-(methylsulfonyl)glycine is instrumental in post-polymerization modification methods. The introduction of a transient initiator based on this compound for the ring-opening polymerization of N-methyl-glycine-N-carboxyanhydride demonstrates its utility in polymer chemistry. This method allows for the α-terminal functionalization of polymers, showcasing the compound's versatility in creating polymers with specific end-group functionalities for potential applications in bioconjugation and drug delivery systems (Borova, Schlutt, Nickel, & Luxenhofer, 2021).

Environmental Fate and Sewage Treatment

The environmental behavior of N-(phenylsulfonyl)-glycine, a related compound, in a municipal sewage treatment plant has been examined to understand the fate of such compounds in wastewater systems. This study highlights the importance of assessing the environmental persistence and transformations of N-(4-iodophenyl)-N-(methylsulfonyl)glycine and its derivatives, offering insights into their potential impact on water treatment processes and environmental health (Krause & Schöler, 2000).

Propiedades

IUPAC Name |

2-(4-iodo-N-methylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO4S/c1-16(14,15)11(6-9(12)13)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWIJGGMZWYDNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2609308.png)

![5-(3,4-dimethylphenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2609309.png)

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide](/img/structure/B2609310.png)

![6-(2-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2609315.png)

![2-(3-Bicyclo[3.1.0]hex-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2609317.png)

![N-(3,4-Dimethylphenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2609322.png)

![2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2609330.png)